molecular formula C19H22ClN3O3S B3948519 N~1~-(4-{[4-(4-CHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE

N~1~-(4-{[4-(4-CHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE

Cat. No.: B3948519
M. Wt: 407.9 g/mol
InChI Key: BONTYMJTVULWHX-UHFFFAOYSA-N
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Description

N¹-(4-{[4-(4-Chlorobenzyl)piperazino]sulfonyl}phenyl)acetamide is a sulfonamide-based acetamide derivative featuring a piperazine ring substituted with a 4-chlorobenzyl group. Its core structure includes a phenylacetamide backbone linked to a sulfonamide group, with the piperazine moiety providing conformational flexibility and the 4-chlorobenzyl group enhancing lipophilicity and target affinity .

Properties

IUPAC Name

N-[4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3S/c1-15(24)21-18-6-8-19(9-7-18)27(25,26)23-12-10-22(11-13-23)14-16-2-4-17(20)5-3-16/h2-9H,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONTYMJTVULWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{[4-(4-CHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 4-chlorobenzyl chloride to form 4-(4-chlorobenzyl)piperazine.

    Sulfonylation: The next step is the sulfonylation of the piperazine derivative using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Acetylation: Finally, the acetylation of the sulfonylated piperazine derivative with acetic anhydride or acetyl chloride yields the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the benzyl group.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include thiols or sulfides.

    Substitution: Products depend on the substituent introduced, such as nitro or sulfonic acid groups.

Scientific Research Applications

N~1~-(4-{[4-(4-CHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N1-(4-{[4-(4-CHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE exerts its effects involves interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, while the sulfonyl group may enhance binding affinity and specificity. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and receptor binding.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties
Compound Name Substituents on Piperazine Phenyl Group Modifications Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 4-Chlorobenzyl None (plain phenyl sulfonyl) C₁₉H₂₁ClN₄O₃S 420.91* -
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide None None C₁₂H₁₇N₃O₃S 295.35
2-[4-(3-Chlorophenyl)piperazino]-N-(4-[(2,4-dichlorobenzyl)sulfanyl]phenyl)acetamide 3-Chlorophenyl 2,4-Dichlorobenzylthio C₂₅H₂₂Cl₃N₃O₂S 541.89
N-[4-(4-Cycloheptylpiperazin-1-ylsulfonyl)phenyl]acetamide Cycloheptyl None C₁₉H₂₉N₃O₃S 385.52
N-[4-(sec-Butyl)phenyl]-2-[4-(4-nitrophenyl)piperazino]acetamide 4-Nitrophenyl sec-Butyl C₂₂H₂₈N₄O₃ 396.48

*Calculated based on structural analogy to and .

Key Observations :

  • The 4-chlorobenzyl substitution on the piperazine distinguishes the target compound from simpler analogs (e.g., ’s compound 37), likely enhancing lipophilicity and receptor binding .
  • Compared to the dichlorobenzylthio group in ’s compound, the target’s single chlorobenzyl may reduce steric hindrance, improving membrane permeability .
  • Bulky substituents like cycloheptyl () or sec-butyl () introduce steric effects that could compromise solubility but enhance target selectivity .

Pharmacological Activity Comparison

Table 2: Reported Pharmacological Activities
Compound Name Activity Profile Efficacy (Compared to Standards) Key References
Target Compound Hypothesized analgesic/anti-inflammatory Not yet reported -
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide Anti-hypernociceptive (inflammatory pain) Comparable to paracetamol
N-[4-(4-Methylpiperazino)sulfonyl]phenylacetamide Analgesic Superior to paracetamol
2-[4-(3-Chlorophenyl)piperazino]-N-(4-[(2,4-dichlorobenzyl)sulfanyl]phenyl)acetamide Unknown (structural analog) -

Key Findings :

  • The addition of a chlorobenzyl group may further modulate activity through enhanced σ-receptor or COX-2 affinity .
  • Methylpiperazine derivatives (e.g., compound 35 in ) show superior analgesic efficacy, highlighting the role of substituent electronic properties in activity .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Piperazine rings are prone to oxidation, but the chlorobenzyl group may slow metabolism compared to compounds with electron-donating substituents (e.g., methylpiperazine in ) .
  • Solubility : Cycloheptyl-substituted analogs () exhibit lower solubility due to steric bulk, whereas the target compound’s balance of lipophilicity and moderate molecular weight may favor oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(4-{[4-(4-CHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE
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N~1~-(4-{[4-(4-CHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE

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